

Technical Support Center: Minimizing Waste of Samarium-Cobalt (SmCo) Magnets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing manufacturing waste due to the inherent fragility of **Samarium-Cobalt** (SmCo) magnets.

Frequently Asked Questions (FAQs)

Q1: Why are SmCo magnets so brittle?

A1: SmCo magnets are manufactured through a sintering process, where a fine powder of samarium and cobalt alloys is compacted and heated to form a solid mass.[\[1\]](#)[\[2\]](#) This process results in a crystalline structure that, while providing excellent magnetic properties, is inherently brittle and prone to chipping and cracking.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) In fact, the production process itself can lead to a loss of up to 20-30% of the magnet volume due to brittleness.[\[4\]](#)

Q2: Are there different types of SmCo magnets with varying levels of fragility?

A2: Yes, there are two main series of SmCo magnets: SmCo5 and Sm2Co17.[\[5\]](#) While both are brittle, SmCo5 is generally considered to have slightly better mechanical properties and is easier to process, whereas Sm2Co17 is more brittle.[\[6\]](#) However, for all practical purposes, both types should be handled with a high degree of care to prevent fractures.[\[5\]](#) The primary distinctions between the series lie in their magnetic properties and temperature resistance.[\[5\]](#)

Q3: Can high temperatures cause SmCo magnets to crack?

A3: While SmCo magnets are known for their excellent performance at high temperatures, they are susceptible to thermal shock.^[5] Rapid and extreme temperature fluctuations can induce internal stresses, leading to microfractures and potentially catastrophic failure.^[5] It is crucial to ensure gradual temperature changes during processing and application.^[5]

Q4: Do coatings improve the durability of SmCo magnets?

A4: Yes, coatings can provide a protective layer that helps to absorb minor impacts and prevent chipping.^[5] While SmCo magnets have good natural corrosion resistance, a coating can significantly enhance their physical durability.^{[5][7]} Common protective coatings include nickel-copper-nickel, epoxy, and PTFE (Teflon).^[5]

Q5: What are acceptable levels of chipping or cracking in a finished magnet?

A5: For sintered metal magnets, some visual defects are often considered acceptable. Notched edges may be permissible if no more than 10% of the surface is missing.^[8] Cracks might be acceptable as long as they do not extend over 50% of the pole surface.^[8] However, these are general guidelines, and specific application requirements should always be the primary consideration.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Magnet Fracturing

This guide will help you identify the root cause of magnet fracturing during your manufacturing or experimental process.

Symptom	Potential Cause	Recommended Action
Chipping or cracking at the edges	Mechanical stress from handling or mounting.[7]	Review handling procedures. [5] Ensure even pressure during mounting and consider using a soft polymer shim between the magnet and hard surfaces.[5]
Fractures originating from the center	Thermal shock due to rapid temperature changes.[5]	Implement gradual heating and cooling protocols.[5] Ensure the magnet's operating temperature remains within its specified range.[7]
Multiple small cracks or a shattered appearance	Impact from being dropped or allowed to "jump" to another magnetic surface.[2][9]	Handle one magnet at a time. [10] Use non-magnetic tools and work surfaces.[10] Never leave magnets unattended.[10]
Fractures occurring during machining	Improper machining techniques or tooling.[2]	Use diamond-coated grinding tools with ample coolant.[2][8] Consider less mechanically stressful methods like Wire EDM for complex shapes.[8]

Guide 2: Optimizing Machining and Handling Processes

This guide provides best practices for machining and handling SmCo magnets to minimize waste.

Process Step	Key Consideration	Best Practice
Handling & Storage	Preventing accidental impact. [2][9]	Handle one magnet at a time, sliding them apart rather than pulling.[5] Store in clean, closed containers with spacers.[11]
Grinding	Heat generation and dust flammability.[2][8]	Use water-cooled, diamond-coated grinding wheels.[2][12] Ensure the grinding waste does not completely dry out, as it has a low ignition point.[1]
Cutting	Brittleness and potential for cracking.[13]	For high precision and minimal damage, Diamond Wire Sawing is recommended.[13] Wire EDM is also a viable option for intricate shapes.[8]
Mounting (Adhesive)	Even pressure distribution.[5]	Use a high-strength, two-part epoxy.[5] Apply a thin, even layer and clamp with uniform pressure.[5]
Mounting (Mechanical)	Avoiding stress concentration. [5]	Use a housing that secures the magnet without stressing the edges.[5] Incorporate a soft material like a polymer shim to distribute the load.[5]

Data Presentation

Table 1: Mechanical and Physical Properties of Sintered SmCo Magnets

Property	SmCo5	Sm2Co17	Unit
Density	8.2 - 8.4	8.3 - 8.5	g/cm ³
Compressive Strength	~850	~800	N/mm ²
Tensile Strength	50	35-40	N/mm ²
Bending/Flexural Strength	150 - 180	130 - 150	N/mm ²
Vickers Hardness	450 - 500	500 - 600	Hv

Source:[6][12][14]

Table 2: Thermal Properties of Sintered SmCo Magnets

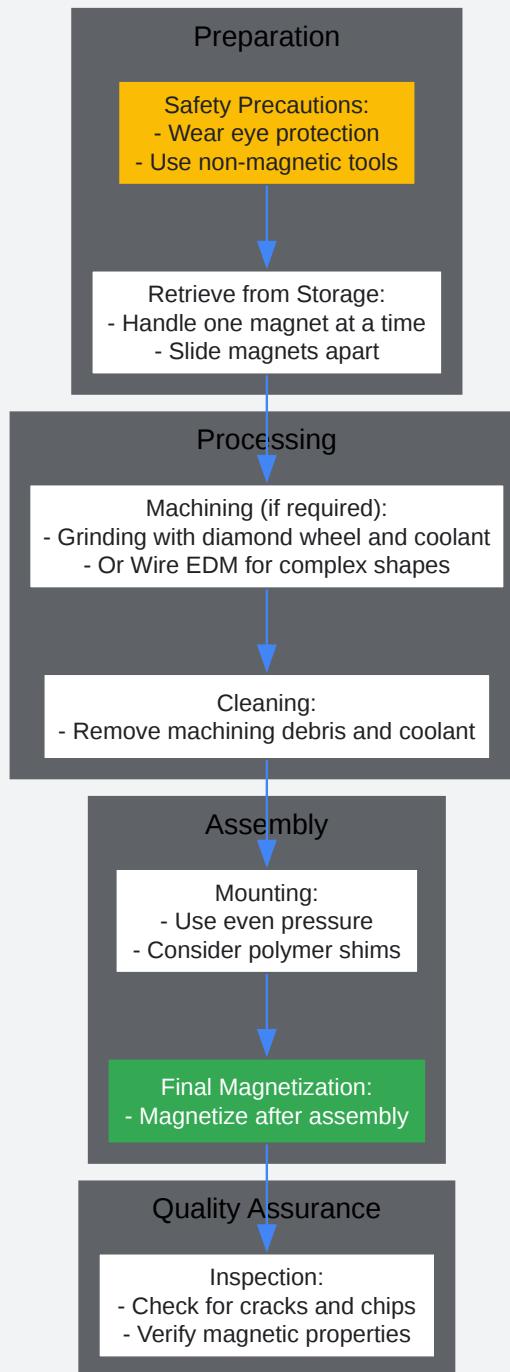
Property	SmCo5	Sm2Co17	Unit
Max. Operating Temperature	250	300 - 350	°C
Curie Temperature	750	800	°C
Temperature Coefficient of Remanence (Br)	-0.05	-0.03	%/°C

Source:[8][15][16]

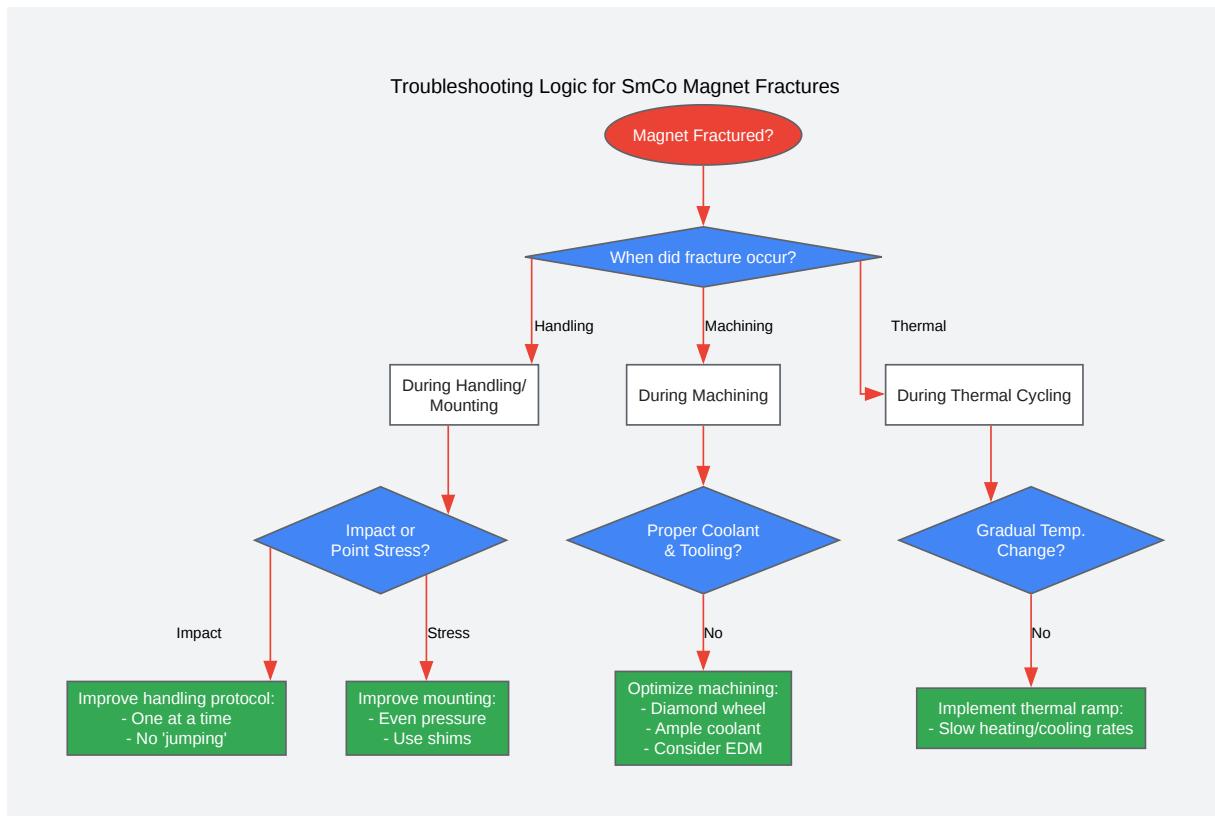
Experimental Protocols

Protocol 1: Wire Electro-Discharge Machining (EDM) of SmCo Magnets

Objective: To cut complex or precise shapes in SmCo magnets with minimal mechanical stress.


Methodology:

- Machine Setup: Utilize a Wire EDM machine with a thin molybdenum or zinc-coated brass wire (typically ~0.2mm in diameter).[8][17]


- **Workpiece Mounting:** Secure the unmagnetized SmCo magnet in a fixture submerged in a dielectric fluid (typically deionized water or oil).[17][18] The fixture must be non-magnetic.[10]
- **Process Initiation:** A pulsed electrical discharge is generated between the wire and the magnet.[17][18] This creates a series of sparks that erode the magnet material without direct contact.[18]
- **Cutting Path:** The wire is continuously fed from a spool and guided by a pre-programmed path to achieve the desired shape.[19]
- **Flushing:** The dielectric fluid is continuously flushed through the cutting zone to remove eroded particles and prevent short-circuiting.[17]
- **Post-Processing:** After machining, the magnet should be cleaned to remove any residual dielectric fluid and debris. Magnetization should be performed after the machining and assembly process is complete.[2][8]

Mandatory Visualizations

Experimental Workflow: Handling and Processing SmCo Magnets

[Click to download full resolution via product page](#)

Caption: Workflow for handling and processing SmCo magnets.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for magnet fractures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buymagnets.com [buymagnets.com]
- 2. stanfordmagnets.com [stanfordmagnets.com]
- 3. magmatllc.com [magmatllc.com]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ningbo Ninggang Permanent Magnetic Materials Co., Ltd. [\[ngyc.com\]](http://ngyc.com)
- 7. magnetstek.com [magnetstek.com]
- 8. kenenghardware.com [kenenghardware.com]
- 9. first4magnets.com [first4magnets.com]
- 10. goudsmit.co.uk [goudsmit.co.uk]
- 11. duramag.com [duramag.com]
- 12. bemagnet.com [bemagnet.com]
- 13. ensoltools.com [ensoltools.com]
- 14. miottisrl.com [miottisrl.com]
- 15. magnetmanila.com [magnetmanila.com]
- 16. mpcomagnetics.com [mpcomagnetics.com]
- 17. dextermag.com [dextermag.com]
- 18. Electrical discharge machining - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 19. Electro Discharge Machining - 4M Association [\[4m-association.org\]](http://4m-association.org)
- To cite this document: BenchChem. [Technical Support Center: Minimizing Waste of Samarium-Cobalt (SmCo) Magnets]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12055056#minimizing-manufacturing-waste-due-to-smco-magnet-fragility\]](https://www.benchchem.com/product/b12055056#minimizing-manufacturing-waste-due-to-smco-magnet-fragility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com